

# Application Notes and Protocols for the Use of Amb123203 in Animal Models

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## Compound of Interest

Compound Name: Amb123203

Cat. No.: B1665949

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## Abstract

**Amb123203** is a novel small-molecule antiviral compound that demonstrates broad-spectrum activity against a range of RNA viruses. It functions by inhibiting viral budding, a crucial step in the viral replication cycle. These application notes provide a comprehensive overview of the mechanism of action of **Amb123203** and detail proposed protocols for its evaluation in preclinical animal models of viral diseases. Due to the limited publicly available in-vivo data for **Amb123203**, the protocols outlined below are representative and based on established methodologies for similar antiviral compounds targeting viruses with a PPxY late (L) domain-dependent budding mechanism.

## Introduction to Amb123203

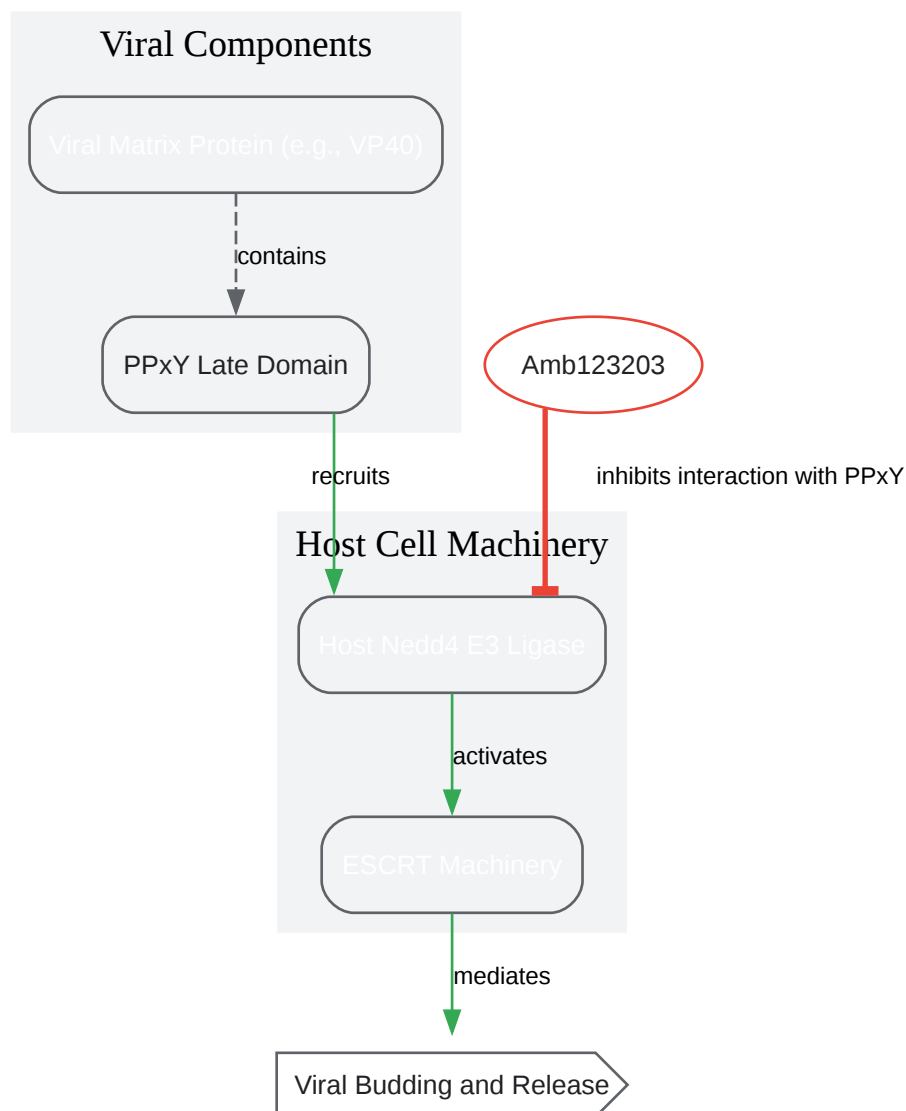
**Amb123203** has been identified as a potent inhibitor of the interaction between the viral PPxY L-domain motif and the host's Neural precursor cell Expressed Developmentally Down-regulated 4 (Nedd4) E3 ubiquitin ligase. This interaction is critical for the budding and release of numerous enveloped RNA viruses, including filoviruses (e.g., Ebola, Marburg) and arenaviruses. By blocking this essential host-virus interaction, **Amb123203** effectively halts the spread of the virus from infected cells.

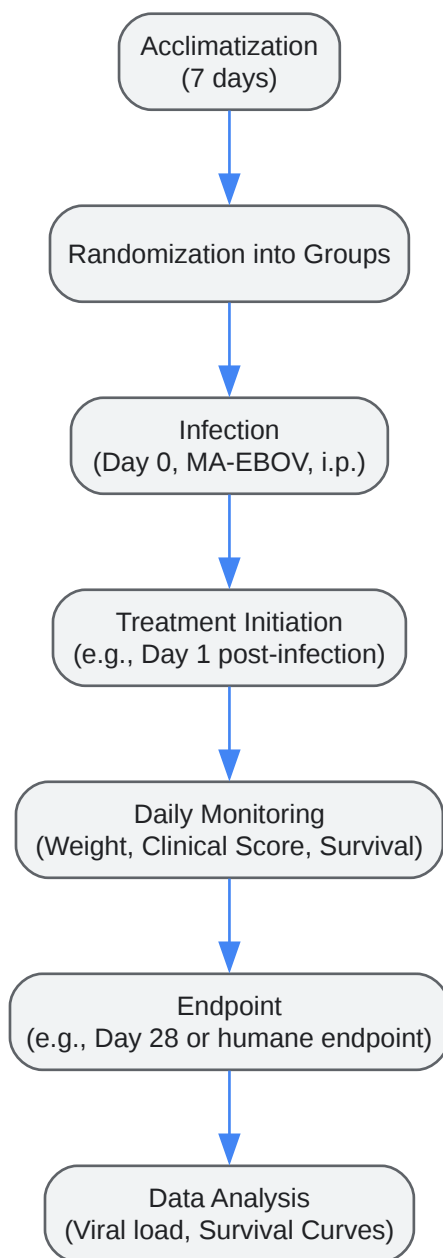
Chemical Properties of **Amb123203**:

Property	Value
IUPAC Name	3-(2-Benzothiazolyl)-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-piperidineacetamide
CAS Number	956571-77-0[1]
Molecular Formula	C25H27N5OS[1]
Molecular Weight	445.58 g/mol [1]
Solubility	Soluble in DMSO[1]

## Mechanism of Action: Inhibition of Viral Budding

Many enveloped RNA viruses utilize a short amino acid motif, PPxY (where P is proline, Y is tyrosine, and x is any amino acid), within their matrix proteins to hijack the host's cellular machinery for budding and release. This PPxY "late domain" recruits host Nedd4 family E3 ubiquitin ligases. **Amb123203** acts as a competitive inhibitor at this interface, preventing the recruitment of Nedd4 and subsequent steps required for viral egress.





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## References

- 1. Small-molecule probes targeting the viral PPxY-host Nedd4 interface block egress of a broad range of RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
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